molecular formula C8H4Cl4O B8695975 2-(Trichloromethyl)benzoyl chloride CAS No. 52382-30-6

2-(Trichloromethyl)benzoyl chloride

Cat. No. B8695975
CAS RN: 52382-30-6
M. Wt: 257.9 g/mol
InChI Key: LJMNEQZBOODJQR-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H4Cl4O and its molecular weight is 257.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trichloromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trichloromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52382-30-6

Product Name

2-(Trichloromethyl)benzoyl chloride

Molecular Formula

C8H4Cl4O

Molecular Weight

257.9 g/mol

IUPAC Name

2-(trichloromethyl)benzoyl chloride

InChI

InChI=1S/C8H4Cl4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H

InChI Key

LJMNEQZBOODJQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similarly, reaction of 2-trichloromethylbenzoic-acid with thionyl chloride affords 2-trichloromethylbenzoyl-chloride, which, on reaction with diethylamine, affords 2-trichloromethyl-N,N-diethylbenzamide. Following a procedure similar to that described in Preparation 5, reaction of the latter with s-butyl lithium and reaction of the resulting lithium salt with sulfur dioxide followed by sodium hydroxyl-amine-O-sulfonate affords 2-trichloromethyl-6-aminosulfonyl-N,N-diethylbenzamide, which, on heating in glacial acetic acid, affords 4-trichloromethylsaccharin.
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2-trichloromethylbenzoic-acid
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Synthesis routes and methods II

Procedure details

Five g (0.032 mole) of o-toluic chloride was dissolved in 150 ml of carbon tetrachloride and reaction was carried by passing dry chlorine into the solution under irradiation with an ultraviolet lamp while refluxing carbon tetrachloride. From the reaction mass an amount thereof necessary for gas chromatographic analysis was occasionally withdrawn to examine the change of the peak of α,α-dichloro-o-toluic chloride by comparing with an authentic sample, the introduction of chlorine was stopped after the peak was disappeared. Part of the oily matter obtained by reduced pressure distillation for removal of carbon tetrachloride was withdrawn, and on analyzing it by gas chromatography it was possible to ascertain that 1,1,3,3-tetrachloro-1,3-dihydroisobenzofuran and α,α,α-trichloro-o-toluic chloride was formed in a mixed ratio by weight of about 6:4, yield 6.6 g (chlorination yield 80%).
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0.032 mol
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